molecular formula C11H12N2O3 B2552716 Methyl 5-oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-6-carboxylate CAS No. 2445785-96-4

Methyl 5-oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-6-carboxylate

Cat. No.: B2552716
CAS No.: 2445785-96-4
M. Wt: 220.228
InChI Key: QQLFUGHUIREMMG-UHFFFAOYSA-N
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Description

Methyl 5-oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-6-carboxylate is a useful research compound. Its molecular formula is C11H12N2O3 and its molecular weight is 220.228. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Radioligand Applications

One application involves the synthesis of specific radioligands for in vivo study of central benzodiazepine receptors through positron emission tomography (PET). For instance, the synthesis of ethyl 8-fluoro-5,6-dihydro-5-[11C]methyl-6-oxo-4H-imidazo[1,5-a][1,4] benzodiazepine-3-carboxylate, a benzodiazepine antagonist, demonstrates the utility in tracing benzodiazepine receptor activity in the brain (Maziére et al., 1984).

Innovative Chemical Processes

Research has also focused on developing novel industrial processes for the synthesis of related compounds, such as oxcarbazepine, an antiepileptic drug. These processes emphasize the elimination of halogenated solvents and the application of environmentally friendly methodologies (Fuenfschilling et al., 2005).

Neuropharmacology

The study of GABA(A) receptors has included research on compounds like Methyl 5-oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-6-carboxylate, contributing to our understanding of benzodiazepine binding sites and the pharmacology of receptors. This has implications for the development of drugs targeting neurological and psychiatric disorders (Hadingham et al., 1996).

Organic Chemistry and Peptidomimetic Scaffolds

The stereocontrolled synthesis of phenylalanine and tryptophan derived 5-oxo-1,2,3,4-tetrahydro-5 H -1,4-benzodiazepine derivatives showcases the compound's role in creating novel scaffolds for peptidomimetic applications. This highlights its potential in the design and development of new therapeutic agents (Herrero et al., 2003).

Environmental Impact and Drug Metabolism

Research on the transformation of oxcarbazepine and metabolites of related compounds in wastewater treatment reveals the environmental persistence and potential impacts of these pharmaceuticals. Understanding their biodegradation pathways is essential for assessing environmental risks and designing more sustainable pharmaceutical practices (Kaiser et al., 2014).

Properties

IUPAC Name

methyl 5-oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-16-11(15)7-3-2-4-8-9(7)10(14)13-6-5-12-8/h2-4,12H,5-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLFUGHUIREMMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)NCCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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